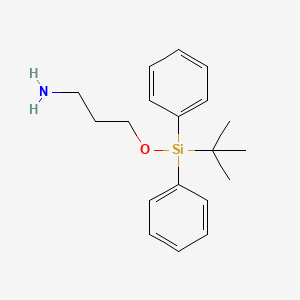

3-Amino-1-(t-butyldiphenylsilyloxy)propane

Description

3-Amino-1-(t-butyldiphenylsilyloxy)propane is a silicon-containing amine derivative characterized by a tert-butyldiphenylsilyl (TBDPS) ether group linked to a three-carbon chain terminating in a primary amine. This compound is primarily used in organic synthesis as a protecting group for alcohols and amines due to the steric bulk and chemical stability imparted by the TBDPS moiety. Its structure combines the robust protective capabilities of silyl ethers with the nucleophilic reactivity of the amine group, making it valuable in multi-step synthetic pathways, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

3-[tert-butyl(diphenyl)silyl]oxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NOSi/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNIYMQNONRAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569570 | |

| Record name | 3-{[tert-Butyl(diphenyl)silyl]oxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134304-48-6 | |

| Record name | 3-{[tert-Butyl(diphenyl)silyl]oxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(t-butyldiphenylsilyloxy)propane typically involves the protection of the hydroxyl group of 3-aminopropanol with a t-butyldiphenylsilyl group. This can be achieved using t-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(t-butyldiphenylsilyloxy)propane can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:

3-Amino-1-(t-butyldiphenylsilyloxy)propane serves as a crucial building block in the synthesis of various organic compounds. It is utilized in the preparation of chiral amines and amino acid derivatives, which are essential in pharmaceutical chemistry.

Table 1: Synthesis Applications of this compound

Medicinal Chemistry

Role in Drug Development:

The compound has been explored for its potential in drug development, particularly in creating novel therapeutic agents. Its ability to form stable intermediates makes it suitable for synthesizing complex drug molecules.

Case Study: Synthesis of Anticancer Agents

In a study published by researchers, this compound was used to synthesize a series of anticancer agents. The compound's unique structure allowed for the introduction of various functional groups, enhancing the biological activity of the final products.

Polymer Chemistry

Use in Polymerization Reactions:

This compound is also beneficial in polymer chemistry, where it is employed as a modifier or additive to enhance the properties of polymers. Its silyl group can improve the thermal stability and mechanical strength of polymer materials.

Table 2: Polymer Applications

Analytical Chemistry

Applications in Analytical Techniques:

this compound has been applied in various analytical techniques, including chromatography and spectroscopy, due to its ability to form stable complexes with metal ions.

Case Study: Chromatographic Analysis

A research team utilized this compound as a derivatizing agent in gas chromatography to improve the detection limits of specific analytes, showcasing its utility in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Amino-1-(t-butyldiphenylsilyloxy)propane depends on its specific application. In general, the compound can interact with various molecular targets through its amino and silyloxy groups. These interactions can modulate biological pathways or chemical reactions, leading to the desired effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities with 3-Amino-1-(t-butyldiphenylsilyloxy)propane but differ in silicon substituents and functional groups:

Key Observations:

Steric Effects : The tert-butyldiphenylsilyl group in the parent compound provides greater steric hindrance compared to the tert-butyldimethylsilyl group in the analog from CAS 115306-75-7 . This enhances its stability under acidic or nucleophilic conditions but reduces solubility in polar solvents.

Hydrolytic Stability : The pentamethyldisiloxane group in 3-(pentamethyldisiloxanyl)propan-1-amine introduces siloxane linkages, which are more resistant to hydrolysis than silyl ethers. This makes it suitable for applications requiring prolonged exposure to moisture.

Synthetic Utility : The dimethylsilyl analog (CAS 115306-75-7) is smaller and more reactive, enabling faster deprotection under mild fluoride-based conditions (e.g., TBAF), whereas the TBDPS variant requires stronger acidic or basic conditions.

Reactivity and Stability Data

Biological Activity

3-Amino-1-(t-butyldiphenylsilyloxy)propane is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an amino group and a t-butyldiphenylsilyloxy moiety. This structural arrangement is significant for its biological interactions.

Research indicates that this compound may function as an immunoadjuvant. Immunoadjuvants are substances that enhance the body’s immune response to an antigen. The compound has been shown to stimulate:

- Cytokine Production : It enhances the production of various cytokines, which are crucial for cell signaling in immune responses.

- Cell-Mediated Immune Responses : The compound promotes cytotoxic T-lymphocyte responses, which are essential for targeting and eliminating infected or cancerous cells .

Biological Activity Data

Table 1 summarizes the biological activities associated with this compound based on available literature.

Case Studies

Several case studies have examined the efficacy of this compound in various contexts:

- Immunological Studies : In a study involving animal models, administration of the compound resulted in a significant increase in antibody titers against specific antigens, demonstrating its potential as an adjuvant in vaccine formulations. The study highlighted its ability to enhance both humoral and cellular immunity .

- Cancer Research : Another case study explored the compound's role in enhancing the immune response against tumors. Mice treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential application in cancer immunotherapy .

- Inflammation Models : Research indicated that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which may be beneficial in managing conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.